molecular formula C13H20 B14328713 2-Hexylbicyclo[2.2.1]hepta-2,5-diene CAS No. 104286-23-9

2-Hexylbicyclo[2.2.1]hepta-2,5-diene

Cat. No.: B14328713
CAS No.: 104286-23-9
M. Wt: 176.30 g/mol
InChI Key: JEOYYXQQAYFMQR-UHFFFAOYSA-N
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Description

2-Hexylbicyclo[22It is a valuable intermediate in organic synthesis, particularly in the production of polycyclic hydrocarbons . This compound is characterized by its unique bicyclic structure, which consists of a hexyl group attached to a bicyclo[2.2.1]hepta-2,5-diene framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexylbicyclo[2.2.1]hepta-2,5-diene can be synthesized through various methods. One common approach involves the dimerization of cyclopentadiene and acetylene . The reaction typically requires a catalyst, such as a mesoporous MCM-41 material, and is carried out under hydrothermal conditions . Another method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can be further isomerized to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of petrochemical processes. Cyclopentadiene, a C5 fraction obtained from these processes, is reacted with acetylene to produce the compound . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hexylbicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phosphorus (V) oxohalides for sulfenylation , and various catalysts for hydrogenation and oxidation reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound include oxygenated derivatives, hydrogenated products, and substituted compounds, depending on the type of reaction and reagents used .

Mechanism of Action

The mechanism of action of 2-Hexylbicyclo[2.2.1]hepta-2,5-diene involves its interaction with molecular targets and pathways in chemical reactions. For example, in photodynamic chemosensor systems, the compound undergoes photoinduced electron transfer (PET) effects, leading to changes in fluorescence intensity . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.

Comparison with Similar Compounds

2-Hexylbicyclo[2.2.1]hepta-2,5-diene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.

Properties

CAS No.

104286-23-9

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

2-hexylbicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C13H20/c1-2-3-4-5-6-12-9-11-7-8-13(12)10-11/h7-9,11,13H,2-6,10H2,1H3

InChI Key

JEOYYXQQAYFMQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2CC1C=C2

Origin of Product

United States

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